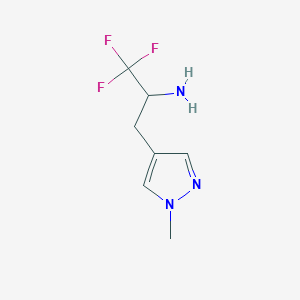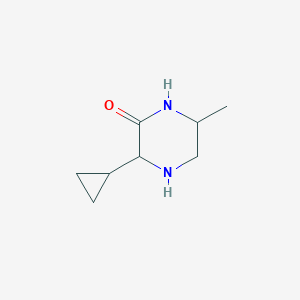
4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole is an organic compound belonging to the benzodiazole family. This compound is characterized by a benzodiazole ring substituted with a methoxy group at the 4-position and an isopropyl group at the 2-position. Benzodiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
The synthesis of 4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and isopropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.
Synthetic Route: The reaction proceeds through nucleophilic substitution, where the isopropyl group is introduced at the 2-position of the benzodiazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
化学反応の分析
4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogens like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Biology: It is used in biological research to investigate its effects on various biological pathways and molecular targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Industry: It is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-Hydroxy-1-(4-methoxyphenyl)-2-propanyl 4-methoxybenzoate: This compound shares structural similarities but differs in its functional groups and biological activities.
Cyanate Ester Monomers: These compounds have different functional groups and are primarily used in materials science for their polymerization properties.
4-Hydroxy-2-quinolones: These compounds are known for their unique biological activities and are used in the synthesis of various heterocycles.
The uniqueness of this compound lies in its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
4-methoxy-2-propan-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-7(2)11-12-8-5-4-6-9(14-3)10(8)13-11/h4-7H,1-3H3,(H,12,13) |
InChIキー |
CACGBKURAXVVKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(N1)C=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)

![tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate](/img/structure/B13192723.png)




![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)
![tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13192760.png)

![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)
